H-Leu-onp hcl
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Overview
Description
It is an off-white powder that is commonly used in peptide synthesis and biochemical research . The compound is a derivative of leucine, an essential amino acid, and is often utilized in the study of enzyme kinetics and protein interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-onp hydrochloride typically involves the esterification of L-leucine with 4-nitrophenol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of H-Leu-onp hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
H-Leu-onp hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids, yielding L-leucine and 4-nitrophenol.
Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction: The nitro group in the 4-nitrophenyl moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst
Common Reagents and Conditions
Hydrolysis: Water or aqueous hydrochloric acid at room temperature.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride
Major Products Formed
Hydrolysis: L-leucine and 4-nitrophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 4-aminophenyl ester derivatives
Scientific Research Applications
H-Leu-onp hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Enzyme Kinetics: Employed in the study of enzyme-substrate interactions and reaction mechanisms.
Protein Interactions: Utilized in the investigation of protein-protein and protein-ligand interactions.
Drug Development: Serves as a model compound in the development of enzyme inhibitors and other therapeutic agents
Mechanism of Action
The mechanism of action of H-Leu-onp hydrochloride involves its interaction with enzymes and proteins. The compound acts as a substrate for various enzymes, allowing researchers to study enzyme kinetics and reaction mechanisms. The nitrophenyl ester moiety is particularly useful in spectrophotometric assays, as the release of 4-nitrophenol can be easily monitored .
Comparison with Similar Compounds
H-Leu-onp hydrochloride is similar to other leucine derivatives and nitrophenyl esters. Some comparable compounds include:
L-Leucine methyl ester hydrochloride: Another leucine derivative used in peptide synthesis.
L-Leucine 4-nitroanilide hydrochloride: Similar in structure but with a nitroaniline group instead of a nitrophenyl ester.
L-Leucine 4-nitrophenyl ester: The non-hydrochloride form of H-Leu-onp hydrochloride
H-Leu-onp hydrochloride is unique due to its specific ester linkage and the presence of the nitrophenyl group, which makes it particularly useful in spectrophotometric assays and enzyme kinetics studies .
Properties
IUPAC Name |
(4-nitrophenyl) (2S)-2-amino-4-methylpentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4.ClH/c1-8(2)7-11(13)12(15)18-10-5-3-9(4-6-10)14(16)17;/h3-6,8,11H,7,13H2,1-2H3;1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEQRBFWMDWYJV-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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